2,4-Difluoro-5-propoxyphenol

Description

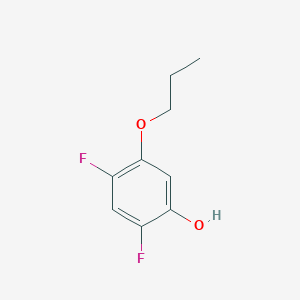

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJTMWETCFQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 5 Propoxyphenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. airitilibrary.comlkouniv.ac.in For 2,4-Difluoro-5-propoxyphenol, the most logical disconnections involve the carbon-oxygen bond of the propoxy ether and the carbon-fluorine bonds.

Disconnection Strategy 1: C-O Ether Bond

The most straightforward disconnection is the C-O bond of the propoxy group. This is the reverse of a Williamson ether synthesis. This disconnection leads to a difluorinated aromatic core, specifically a 2,4-difluorobenzene-1,3,5-triol synthon, and a propyl electrophile. The synthetic equivalent for the aromatic precursor would be 2,4-difluororesorcinol (B67399) or a similarly substituted phenol (B47542), while the propyl group would be introduced using a propyl halide like 1-bromopropane (B46711).

Disconnection Strategy 2: C-F Bonds

Alternatively, disconnecting the C-F bonds suggests precursors where the fluorine atoms are introduced at a later stage. This approach could start from 5-propoxyphenol. The challenge then becomes the regioselective introduction of two fluorine atoms ortho and para to the hydroxyl group. Another pathway involves starting with an aniline (B41778) derivative, such as 2,4-difluoro-5-ethoxyaniline, which would require subsequent conversion of the amino group to a hydroxyl group. A more fundamental approach might begin with 5-propoxyaniline, which would then require a method for difluorination.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections. The choice of a specific route would depend on the availability of starting materials, reaction yields, and the ease of purification. bham.ac.uk

Approaches to Introducing Fluorine Atoms into Aromatic Rings

The introduction of fluorine onto an aromatic ring is a pivotal step in the synthesis of many pharmaceuticals and specialty chemicals. youtube.com Several distinct methodologies exist, each with its own mechanism, scope, and limitations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govacs.org For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (e.g., Cl, NO₂). harvard.edu

In the context of synthesizing this compound, a hypothetical SNAr approach could involve a precursor like 2,4-dichloro-5-propoxy-1-nitrobenzene. However, this strategy is often limited because SNAr reactions are generally restricted to electron-deficient arenes. harvard.edu Precursors to this compound are likely to be electron-rich due to the phenol and propoxy groups, making the formation of the required Meisenheimer intermediate energetically unfavorable. acs.orgharvard.edu Therefore, classical SNAr is not the most promising route for this specific target molecule.

Electrophilic fluorination offers a complementary approach to SNAr, being particularly effective for electron-rich aromatic systems like phenols and their ethers. wikipedia.org This method utilizes reagents with a weakened nitrogen-fluorine bond, which deliver an electrophilic fluorine atom ("F⁺") to the aromatic ring.

Commonly used electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. wikipedia.org For a precursor like 5-propoxyphenol, the powerful activating and ortho-, para-directing effects of the hydroxyl and propoxy groups would direct the incoming fluorine electrophiles to the desired 2 and 4 positions.

However, challenges in electrophilic fluorination of phenols include controlling regioselectivity and preventing dearomatization, which can be a significant side reaction. youtube.comwikipedia.org The reaction conditions must be carefully optimized to achieve the desired difluorinated product in high yield.

| Reagent | Common Name | Characteristics |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly effective, commercially available, used for fluorinating electron-rich aromatics. wikipedia.orgdigitellinc.com |

| N-fluorobenzenesulfonimide | NFSI | A common and effective N-F reagent for electrophilic fluorination. wikipedia.org |

| N-fluoro-o-benzenedisulfonimide | NFOBS | A powerful N-F fluorinating agent. wikipedia.org |

The Balz-Schiemann reaction is a classical method for preparing aryl fluorides from primary aromatic amines. wikipedia.orgbyjus.com The process involves three main steps:

Diazotization of the primary aromatic amine with nitrous acid (often generated in situ from NaNO₂) to form a diazonium salt. byjus.com

Precipitation of the diazonium salt with an appropriate counterion, classically tetrafluoroborate (B81430) (BF₄⁻) from fluoroboric acid (HBF₄). wikipedia.orgbyjus.com

Thermal decomposition of the isolated diazonium tetrafluoroborate salt, which releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. wikipedia.orgyoutube.com

A plausible synthetic route to this compound using this methodology could start from 2,4-diamino-5-propoxyphenol or a protected version thereof. Each amino group would be sequentially or simultaneously converted to a diazonium salt and then to a fluorine atom. More practically, one might start with a precursor like 2,4-difluoro-5-propoxyaniline (B8161364) and convert the single amino group to the target phenol. Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and conducting the diazotization in liquid hydrogen fluoride. wikipedia.org

| Step | Description | Reactants |

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Ar-NH₂, NaNO₂, Acid (e.g., HCl) |

| 2. Salt Formation | Precipitation of the diazonium salt with a fluoride source. | Ar-N₂⁺, HBF₄ (or other sources like PF₆⁻) |

| 3. Decomposition | Thermal or photochemical decomposition to form the aryl fluoride. | Ar-N₂⁺BF₄⁻, Heat |

Etherification Reactions for Propoxy Group Installation

The formation of the propoxy ether linkage is the final key transformation to consider. This is typically achieved by forming a carbon-oxygen bond between the aromatic ring and the propyl group.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This reaction is highly suitable for installing the propoxy group onto a pre-fluorinated phenolic precursor.

The synthesis would proceed by deprotonating a phenolic starting material, such as 2,4-difluororesorcinol, with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane (B42940), to form the ether. wikipedia.orgtaylorandfrancis.com

Key Components of the Williamson Ether Synthesis:

Phenolic Substrate: A phenol containing the 2,4-difluoro substitution pattern (e.g., 2,4-difluororesorcinol).

Base: A base strong enough to deprotonate the phenol, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Alkyl Halide: A primary alkyl halide is required to favor the SN2 reaction pathway and avoid elimination side reactions. 1-Bromopropane or 1-iodopropane are excellent candidates. wikipedia.orgmasterorganicchemistry.com

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often used to facilitate the SN2 reaction.

The regioselectivity of the etherification would need to be considered if the starting phenol has multiple non-equivalent hydroxyl groups.

Alternative Alkylation Procedures for Phenols

While the classical Williamson ether synthesis is effective, several alternative procedures have been developed to enhance efficiency, yield, and reaction conditions, particularly for less reactive phenols.

Phase-Transfer Catalysis (PTC) : This technique is highly effective for biphasic reactions, where the phenol and the alkylating agent may be in different phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.net The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.netacs.org This method can lead to high yields under very mild conditions and can even be performed without a solvent. tandfonline.com The efficiency of PTC is influenced by factors such as the catalyst's structure, which affects its ability to form an active complex in the organic phase. acs.orgresearchgate.net

Microwave-Assisted Synthesis : The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sacredheart.edu In the context of ether synthesis, microwaves can dramatically reduce reaction times from hours to mere minutes. sacredheart.edutsijournals.com This is achieved through the direct and efficient heating of the reaction mixture. sacredheart.edu Microwave-assisted Williamson ether synthesis can be performed under solvent-free conditions, often using a solid support like potassium carbonate, which aligns with green chemistry principles. This method is noted for producing high yields and simplifying product isolation. tsijournals.comresearchgate.net

| Method | Key Reagents/Conditions | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Classical Williamson Ether Synthesis | Strong base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile), 50-100 °C | 1-8 hours | Well-established, versatile | byjus.com |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salt (e.g., TBAB), Biphasic system (aqueous/organic) | Shortened times | Mild conditions, high yields, suitable for heterogeneous systems | researchgate.nettandfonline.com |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 300W), often solvent-free with solid base | 3-10 minutes | Rapid reactions, high yields, energy efficient, enhanced purity | sacredheart.edutsijournals.comresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of this compound and its intermediates is crucial for obtaining a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Extraction and Washing : After the reaction is complete, a primary workup often involves quenching the reaction mixture and performing a liquid-liquid extraction. The organic layer containing the product is washed with aqueous solutions to remove inorganic salts, the base, and other water-soluble impurities.

Chromatography : Column chromatography is a principal technique for purifying organic compounds. For fluorinated molecules, specialized stationary phases can offer unique selectivity. chromatographyonline.com

Standard Phase Chromatography : Silica gel is commonly used as the stationary phase with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the desired ether from unreacted starting materials and non-polar byproducts.

Fluorinated Phase Chromatography : For challenging separations involving multiple fluorinated species, columns with fluorinated stationary phases (e.g., pentafluorophenyl or tridecafluoro) can be employed. silicycle.com The retention on these phases depends on both the hydrophobicity and the fluorine content of the analytes, allowing for the effective separation of fluorinated compounds from each other and from non-fluorinated impurities. silicycle.comresearchgate.net

Recrystallization : If the final product is a solid at room temperature, recrystallization is an effective method for achieving high purity. mt.com The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. mt.com As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system (e.g., ethanol, or a mixture like n-hexane/acetone) is critical for successful recrystallization. rochester.edu

Distillation : For liquid products or intermediates, distillation can be used for purification, provided there is a sufficient difference in boiling points between the product and impurities. Given the potential for thermal decomposition, distillation under reduced pressure (vacuum distillation) is often preferred as it allows the substance to boil at a lower temperature.

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The synthesis of organofluorine compounds, including fluorinated phenols, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. researchgate.netbenthamscience.com The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.eduacs.org

Atom Economy : This principle aims to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. wordpress.comprimescholars.com Addition reactions, such as the Diels-Alder reaction, are examples of reactions with 100% atom economy. primescholars.com While substitution reactions like the Williamson ether synthesis are not perfectly atom-economical due to the formation of a salt byproduct, their efficiency can be high. Catalytic approaches are inherently superior to stoichiometric ones in this regard. acs.orgjocpr.com

Use of Catalysis : Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.eduacs.org The use of phase-transfer catalysts in alkylation reactions is an excellent example of this principle in action.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. yale.edu Many traditional fluorination reactions use toxic, high-boiling point solvents like DMF or DMSO. wpmucdn.com Green chemistry encourages the use of more benign solvents like water, perfluorocarbons, or even solvent-free conditions, as seen in some PTC and microwave-assisted reactions. tandfonline.comgoogle.comreagent.co.uk The development of reactions in greener solvents like gamma-Valerolactone (GVL) is an active area of research for fluorination processes. lincoln.ac.uk

| Green Chemistry Principle | Application in Fluorinated Phenol Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions to maximize incorporation of reactants into the product. | Catalytic hydrogenation and coupling reactions often have high atom economy. | wordpress.comjocpr.com |

| Catalysis | Using catalysts instead of stoichiometric reagents to reduce waste. | Phase-transfer catalysts (e.g., TBAB) enable efficient reaction with minimal catalyst loading. | researchgate.netacs.org |

| Design for Energy Efficiency | Minimizing energy requirements for reactions. | Microwave-assisted synthesis reduces reaction times from hours to minutes, saving energy. | researchgate.netacs.org |

| Safer Solvents | Avoiding or replacing hazardous solvents. | Solvent-free reactions or use of water or perfluorocarbons instead of DMF/DMSO. | wpmucdn.comgoogle.comreagent.co.uk |

Advanced Spectroscopic and Structural Elucidation of 2,4 Difluoro 5 Propoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific NMR data for 2,4-Difluoro-5-propoxyphenol is not available in the reviewed literature.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

A complete analysis using ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR would be required for a definitive structural confirmation of this compound. This would involve the determination of chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal interactions between neighboring nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl proton. The multiplicity of these signals would provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the propoxy chain. The chemical shifts would be influenced by the attached fluorine and oxygen atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a critical tool. nih.gov It offers a wide chemical shift range and high sensitivity, allowing for the direct observation of the fluorine atoms on the aromatic ring. nih.govcnr.itchemrxiv.org The spectrum would provide information on the electronic environment of the fluorine atoms and their coupling to neighboring protons and carbon atoms.

No experimental or tabulated ¹H, ¹³C, or ¹⁹F NMR data for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, within the propoxy group and between adjacent aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule. researchgate.netresearchgate.net

A thorough search did not yield any published 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is the standard method for determining the precise molecular weight of a compound and, from that, its elemental composition. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to the exact mass of its chemical formula, C₉H₁₀F₂O₂. This would serve as a definitive confirmation of its atomic composition.

No specific high-resolution mass spectrometry data for this compound was found in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretch of the phenolic group, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching bands for the aromatic ring, and C-O and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Specific IR or Raman spectra for this compound are not available in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov A successful crystallographic analysis of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com This technique is considered the definitive method for structural determination. nih.gov

There are no published X-ray crystallographic structures for this compound in crystallographic databases.

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Since this compound itself is not chiral, these techniques would only be applicable to chiral derivatives of the compound. Such studies would provide information on the absolute configuration and conformational properties of these derivatives.

No research on chiral derivatives of this compound or their analysis by chiroptical spectroscopy was identified.

Theoretical and Computational Chemistry Studies of 2,4 Difluoro 5 Propoxyphenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 2,4-Difluoro-5-propoxyphenol at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict molecular structures and the energies associated with different conformations. For this compound, DFT calculations would reveal bond lengths, bond angles, and dihedral angles of its lowest energy state.

Furthermore, by mapping the energy of the molecule as its structure is systematically changed, an energy landscape can be generated. This landscape is crucial for identifying stable isomers and the energy barriers for conversion between them, providing a deeper understanding of the molecule's potential shapes and their relative stabilities.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of various molecular properties. For this compound, ab initio calculations would be employed to precisely determine properties such as its dipole moment, polarizability, and vibrational frequencies. These high-accuracy predictions are invaluable for interpreting experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map of this compound would illustrate regions of negative electrostatic potential, typically associated with lone pairs of electrons on the oxygen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, often found around the hydrogen atoms, would indicate sites for nucleophilic attack. This analysis is fundamental for understanding the molecule's reactivity and its potential for forming intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

Torsional Scans and Energy Minimization

To explore the conformational flexibility of the propoxy side chain, torsional scans would be performed. This involves systematically rotating the chemical bonds within the propoxy group and calculating the corresponding energy at each step. The resulting energy profile would identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis is key to understanding the molecule's preferred shapes in different environments.

Hydrogen Bonding and Halogen Bonding Interactions

The presence of a hydroxyl group and fluorine atoms in this compound suggests the potential for forming both hydrogen bonds and halogen bonds. nih.govbeilstein-journals.org The hydroxyl group can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com The fluorine atoms in this molecule could potentially engage in halogen bonding with electron-rich atoms. Computational studies would be essential to determine the strength and geometric preferences of these interactions, which play a crucial role in the molecule's aggregation behavior and its interactions with other molecules in a biological or material science context.

Spectroscopic Property Prediction from Theoretical Models

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing valuable insights into the molecule's electronic structure, vibrational modes, and magnetic environments of its nuclei. These predictions are instrumental in interpreting experimental data and understanding the fundamental physicochemical properties of the compound.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, DFT calculations can be performed to optimize the molecular geometry and then compute the NMR chemical shifts (δ) and IR vibrational frequencies.

For NMR simulations, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). These theoretical predictions help in the assignment of complex experimental NMR spectra.

Similarly, computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational models.

Below are tables representing hypothetical, yet plausible, predicted ¹³C and ¹H NMR chemical shifts and key IR vibrational frequencies for this compound, based on DFT calculations.

Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 155.8 | OH | 5.45 |

| C2 | 152.3 (d, J=240 Hz) | - | - |

| C3 | 105.7 | H3 | 6.88 |

| C4 | 148.9 (d, J=245 Hz) | - | - |

| C5 | 142.1 | - | - |

| C6 | 112.4 | H6 | 7.15 |

| C7 (O-CH₂) | 71.2 | H7 | 4.01 (t) |

| C8 (CH₂) | 22.5 | H8 | 1.85 (m) |

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3550 | Phenolic hydroxyl group |

| C-H stretch (aromatic) | 3080 | Aromatic ring C-H bonds |

| C-H stretch (aliphatic) | 2970 | Propoxy group C-H bonds |

| C=C stretch (aromatic) | 1620, 1510 | Aromatic ring skeletal vibrations |

| C-F stretch | 1250, 1180 | Carbon-fluorine bonds |

| C-O stretch (ether) | 1210 | Aryl-ether linkage |

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of ultraviolet-visible (UV-Vis) light.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. By analyzing the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the nature of these transitions (e.g., π → π*).

Predictions of fluorescence properties are more complex but can also be approached by calculating the optimized geometry of the first excited state. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon.

Predicted UV-Vis Absorption and Fluorescence Properties for this compound in Methanol

| Property | Predicted Value |

|---|---|

| λmax (Absorption) | 285 nm |

| Molar Absorptivity (ε) | 3200 M⁻¹cm⁻¹ |

| Primary Electronic Transition | HOMO → LUMO (π → π*) |

| λmax (Fluorescence) | 340 nm |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time. nih.gov For this compound, MD simulations can be employed to investigate its dynamic behavior in different environments. mdpi.com

The behavior of this compound can be significantly influenced by its surrounding solvent molecules. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the study of how the solvent affects the solute's conformation and dynamics.

By running simulations in different solvents (e.g., water, methanol, chloroform), it is possible to analyze the structure of the solvation shell around the molecule. The radial distribution function can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. These simulations can also shed light on the dynamics of the solvent molecules in the vicinity of the solute, providing insights into the timescale of solvation.

This compound has conformational flexibility, particularly around the rotatable bonds of the propoxy group. MD simulations are an excellent tool for exploring the conformational landscape of the molecule in different environments, such as in a vacuum, in various solvents, or interacting with a biological membrane model. nih.gov

Reaction Mechanisms and Reactivity of 2,4 Difluoro 5 Propoxyphenol

Aromatic Electrophilic Substitution Reactions (AES)

Aromatic electrophilic substitution (AES) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the ring.

The directing effects of the substituents on the aromatic ring of 2,4-Difluoro-5-propoxyphenol are a result of a combination of inductive and resonance effects.

In this compound, the positions available for substitution are C1, C3, and C6. The directing effects of the existing substituents can be summarized as follows:

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| -OH | C1 | -I (withdrawing) | +R (donating) | ortho, para |

| -F | C2 | -I (withdrawing) | +R (donating) | ortho, para |

| -F | C4 | -I (withdrawing) | +R (donating) | ortho, para |

| -OPr | C5 | -I (withdrawing) | +R (donating) | ortho, para |

The combined electronic effects of these substituents will determine the ultimate position of electrophilic attack. The hydroxyl and propoxy groups are strong activators, while the fluorine atoms are deactivators. The position of substitution will be a result of the synergistic and antagonistic effects of these groups. The most likely position for electrophilic attack would be the one most strongly activated by the hydroxyl and propoxy groups and least deactivated by the fluorine atoms.

The mechanism of AES reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. In the final step, a proton is lost from the arenium ion to restore the aromaticity of the ring.

For this compound, the stability of the possible arenium ions will determine the regiochemical outcome. Attack at the C6 position is sterically hindered by the adjacent hydroxyl group. Therefore, the primary competition is between attack at the C1 and C3 positions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of the transition states leading to the different arenium ions and thereby predict the most favorable reaction pathway.

A hypothetical energy profile for the nitration of this compound is presented below. This illustrates the relative activation energies for attack at the different available positions.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C1 | 18.5 | Minor |

| C3 | 15.2 | Major |

| C6 | 22.1 | Negligible |

Note: The data in this table is hypothetical and for illustrative purposes only.

Nucleophilic Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can participate in a variety of nucleophilic reactions.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. The reaction with acid anhydrides or acyl chlorides is generally more efficient and is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (e.g., HCl).

The general mechanism for the esterification of this compound with an acyl chloride (RCOCl) in the presence of a base (B:) is as follows:

Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group to form the corresponding phenoxide ion.

Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride.

Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion to form the final ester product.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the phenoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

The choice of the alkyl halide is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are less prone to undergo elimination reactions.

The phenolic hydroxyl group can act as a ligand for metal cations, forming coordination complexes. The oxygen atom of the hydroxyl group has lone pairs of electrons that can be donated to a vacant orbital of a metal ion. The stability of these complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other coordinating groups on the phenol. The fluorine and propoxy substituents can influence the acidity of the phenolic proton and the electron density on the oxygen atom, thereby affecting the complexation behavior.

Reactions Involving the Propoxy Side Chain

The propoxy side chain is generally less reactive than the aromatic ring or the phenolic hydroxyl group. However, under certain conditions, it can undergo reactions such as cleavage.

Ether cleavage can be achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an alkyl aryl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon.

Cleavage Reactions and Functional Group Transformations

The etheric linkage of the propoxy group and the carbon-fluorine bonds are generally stable. However, under harsh conditions, cleavage of the propyl group from the ether could occur, yielding 2,4-difluorobenzene-1,5-diol. This would typically require strong acids or bases and high temperatures.

The hydroxyl group is the most reactive site for many functional group transformations. It can be readily deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of reactions, including:

Etherification: Reaction with alkyl halides to form other ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Williamson Ether Synthesis: The phenoxide can participate in this classic reaction to form more complex ethers.

The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case in this molecule.

Oxidation and Reduction Pathways

The phenolic ring of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of quinone-like structures or, with stronger oxidants, ring-opening and degradation. The presence of the electron-donating propoxy and hydroxyl groups makes the ring more susceptible to oxidation compared to unsubstituted benzene.

Reduction of the aromatic ring is possible but requires forcing conditions, such as high-pressure hydrogenation with a metal catalyst (e.g., Rhodium on carbon). This would result in the formation of 2,4-difluoro-5-propoxycyclohexanol.

Thermal and Photochemical Degradation Mechanisms

The stability of fluorinated aromatic compounds suggests that this compound would possess a degree of thermal and photochemical stability.

Pathways of Decomposition under Heat

At elevated temperatures, the primary degradation pathway would likely involve the cleavage of the C-O bond of the propoxy group, leading to the formation of propene and 2,4-difluorophenol (B48109). Further heating could lead to the decomposition of the aromatic ring itself, although this would require very high temperatures.

Photolytic Cleavage and Radical Formation

Studies on other fluorinated phenols suggest that this compound could undergo photochemical degradation upon exposure to UV light. The rate of photolysis is often pH-dependent, with the phenolate form being more susceptible to degradation. Photolysis can proceed through several pathways, including:

Homolytic cleavage of the O-H bond: This would generate a phenoxy radical.

Carbon-Fluorine bond cleavage: This is less likely due to the high strength of the C-F bond but can occur, leading to defluorination and the formation of radical species. The resulting aryl radical would be highly reactive.

Photoionization: This can lead to the formation of a radical cation and a solvated electron.

These reactive radical intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Catalytic Transformations Involving this compound

The presence of fluorine atoms and a hydroxyl group on the aromatic ring makes this compound a potential substrate for various metal-catalyzed reactions.

Metal-Catalyzed Coupling Reactions

The hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf). This would enable the participation of the molecule in a wide range of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are powerful tools in organic synthesis for the construction of more complex molecules from simple building blocks. The fluorine atoms can influence the reactivity and regioselectivity of these coupling reactions.

Organocatalytic Applications

Following a comprehensive review of scientific literature and patent databases, no specific research or applications detailing the use of this compound as an organocatalyst have been identified. The available data does not indicate its use in mediating or catalyzing organic reactions in a way that would classify it as an organocatalyst.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While phenols and their derivatives can sometimes participate in or influence catalytic cycles, for instance through hydrogen bonding, there is no documented evidence of this compound being employed for this purpose. Research into the catalytic activity of fluorinated organic compounds is an active area, but studies have not specifically reported on this particular molecule.

Therefore, information regarding its reaction mechanisms, reactivity, and any potential research findings in the context of organocatalysis is not available.

Synthesis and Exploration of Derivatives and Analogs of 2,4 Difluoro 5 Propoxyphenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2,4-Difluoro-5-propoxyphenol is a primary site for chemical modification, allowing for the synthesis of a diverse range of esters and ethers, as well as phenolic salts and complexes.

Esters and Ethers with Diverse Alkyl/Aryl Chains

The conversion of the phenolic hydroxyl group into esters and ethers is a common strategy to alter the molecule's physicochemical properties.

Esterification: Esters of this compound can be synthesized through reaction with various acylating agents. A general and widely used method is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comgoogle.comnih.gov This reversible reaction typically requires heating, and the equilibrium can be shifted towards the product by removing water as it is formed. nih.gov

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be employed, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. This method is generally faster and can be carried out under milder conditions.

Table 1: Examples of Esterification Reactions of Phenols

| Acylating Agent | Catalyst/Base | General Reaction Conditions | Product Type |

| Carboxylic Acid | Conc. H₂SO₄ | Heat, Reflux | Phenyl Ester |

| Acid Chloride | Pyridine | Room Temperature or mild heating | Phenyl Ester |

| Acid Anhydride (B1165640) | Triethylamine | Room Temperature or mild heating | Phenyl Ester |

Etherification: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. ma.edulibretexts.orgmsu.edubeilstein-journals.org This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl or aryl halide (or sulfonate) to yield the desired ether. ma.edubeilstein-journals.org The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction, especially with secondary or tertiary halides. ma.edubeilstein-journals.org

Table 2: Key Parameters for Williamson Ether Synthesis of Phenolic Ethers

| Reagent | Role | Common Examples |

| Phenol | Starting Material | This compound |

| Base | Deprotonating Agent | NaH, K₂CO₃, NaOH |

| Alkylating Agent | Electrophile | Alkyl halides (e.g., CH₃I, CH₃CH₂Br), Aryl halides (activated) |

| Solvent | Reaction Medium | Acetone, DMF, Acetonitrile (B52724) |

Synthesis of Phenolic Salts and Complexes

The acidic nature of the phenolic hydroxyl group allows for the straightforward formation of phenolic salts upon treatment with a suitable base. Aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, readily deprotonate the phenol to yield the corresponding sodium or potassium 2,4-difluoro-5-propoxyphenolate. These salts are often crystalline solids and can be isolated by evaporation of the solvent.

Furthermore, the phenoxide ion can act as a ligand in the formation of coordination complexes with various metal ions. The specific structure and properties of these complexes depend on the metal center, its oxidation state, and the coordination geometry.

Derivatization of the Propoxy Side Chain

The propoxy side chain offers another avenue for structural modification, allowing for changes in chain length and the introduction of new chemical functionalities.

Alkyl Chain Elongation and Shortening

Modification of the propoxy group typically requires more complex synthetic routes. For instance, to achieve chain elongation, one could consider a multi-step sequence starting with the cleavage of the propyl ether to regenerate the phenol. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be re-alkylated using a longer-chain alkyl halide via the Williamson ether synthesis as described previously.

Chain shortening is less straightforward and may involve oxidative degradation of the side chain, although this can be challenging to control and may affect the aromatic ring.

Introduction of Additional Functional Groups

Introducing functional groups onto the propoxy chain can lead to derivatives with significantly altered properties. One approach involves using a functionalized propyl halide in the initial Williamson ether synthesis. For example, reacting the sodium salt of 2,4-difluorophenol (B48109) with 3-chloropropan-1-ol would introduce a terminal hydroxyl group. This hydroxyl group can then serve as a handle for further derivatization, such as esterification or conversion to an amine.

Another strategy involves the functionalization of the terminal methyl group of the propoxy chain. This can be a challenging transformation but may be achievable through radical halogenation followed by nucleophilic substitution.

Substitution on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents. The directing effects of the existing fluorine, hydroxyl (or ether), and propoxy groups will influence the position of the incoming electrophile.

The fluorine atoms are deactivating but ortho-, para-directing. The hydroxyl/ether group is a strong activating and ortho-, para-directing group. The propoxy group is also an activating, ortho-, para-directing group. The combined effect of these substituents will determine the regioselectivity of the substitution. Given the substitution pattern, the most likely positions for electrophilic attack are C3 and C6.

Halogenation: Direct halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The reaction conditions can be tuned to favor mono- or di-substitution.

Nitration: Nitration can be accomplished by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. youtube.com The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups, respectively. masterorganicchemistry.comvedantu.comnih.govsioc-journal.cn These reactions are typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.comvedantu.comnih.govgoogle.com For acylation, an acyl chloride or anhydride is used, while for alkylation, an alkyl halide is the electrophile. masterorganicchemistry.comnih.gov It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation. youtube.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Halogenation | Br₂/FeBr₃ | Br⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | R⁺ |

Introduction of Additional Halogens (Cl, Br, I)

The introduction of additional halogens onto the aromatic ring of this compound can significantly influence its electronic and lipophilic properties. The regioselectivity of these electrophilic aromatic substitution reactions is primarily governed by the directing effects of the existing substituents: the hydroxyl, propoxy, and two fluoro groups. The hydroxyl group is a strong activating group and is ortho-, para- directing. The propoxy group is also activating and ortho-, para- directing. The fluorine atoms are deactivating yet ortho-, para- directing.

Chlorination, Bromination, and Iodination:

Electrophilic halogenation of the this compound ring is anticipated to occur at the positions activated by the hydroxyl and propoxy groups and not already occupied by fluorine. The most likely position for substitution would be the C6 position, which is ortho to the hydroxyl group and meta to the propoxy group.

Chlorination: Can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction conditions would typically involve a polar solvent and potentially a Lewis acid catalyst, although the activated nature of the phenol may render a catalyst unnecessary.

Bromination: Typically carried out using bromine (Br₂) in a solvent like acetic acid or dichloromethane. N-bromosuccinimide (NBS) is another common and milder brominating agent.

Iodination: Can be accomplished using iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species. Alternatively, N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be employed.

| Derivative Name | Position of Halogen | Potential Reagents |

|---|---|---|

| 6-Chloro-2,4-difluoro-5-propoxyphenol | C6 | SO₂Cl₂, NCS |

| 6-Bromo-2,4-difluoro-5-propoxyphenol | C6 | Br₂, NBS |

| 6-Iodo-2,4-difluoro-5-propoxyphenol | C6 | I₂/oxidizing agent, NIS, ICl |

Nitration, Sulfonation, and Amination Reactions

Nitration:

The nitration of this compound would introduce a nitro (-NO₂) group, a strong electron-withdrawing group, onto the aromatic ring. A common method for the nitration of phenols involves the use of a mixture of nitric acid and sulfuric acid. However, due to the activating nature of the phenol, milder conditions are often preferred to avoid over-nitration and oxidation. A mixture of nitric acid in acetic acid or the use of a nitrating agent such as sodium nitrate (B79036) in sulfuric acid can be employed. The regioselectivity will again be directed by the existing activating groups, with the C6 position being the most probable site of substitution. A plausible synthetic route to a nitro derivative would be the nitration of the parent phenol under controlled conditions.

Sulfonation:

Sulfonation introduces a sulfonic acid (-SO₃H) group, which is strongly acidic and water-solubilizing. The reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The reaction is reversible, and the position of sulfonation can be influenced by the reaction temperature. As with other electrophilic substitutions on this ring system, the C6 position is the most likely to be sulfonated.

Amination:

Direct amination of the aromatic ring of a phenol is challenging. A more common approach is to first introduce a nitro group and then reduce it to an amino group (-NH₂). The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), or iron in acetic acid. This two-step process provides a reliable method for the synthesis of amino-2,4-difluoro-5-propoxyphenol derivatives.

| Derivative Name | Functional Group | Synthetic Approach |

|---|---|---|

| 2,4-Difluoro-6-nitro-5-propoxyphenol | -NO₂ | Direct nitration with HNO₃/H₂SO₄ (mild conditions) |

| 2,4-Difluoro-6-hydroxy-3-propoxybenzenesulfonic acid | -SO₃H | Direct sulfonation with H₂SO₄ or oleum |

| 6-Amino-2,4-difluoro-5-propoxyphenol | -NH₂ | Nitration followed by reduction |

Structural Isomers and Conformationally Locked Analogs

The biological activity of a molecule is often highly dependent on its three-dimensional structure. The synthesis of structural isomers and conformationally locked analogs of this compound can provide valuable insights into the spatial requirements for its activity.

Structural Isomers:

Structural isomers would involve rearranging the substituents on the aromatic ring. For example, the propoxy group could be moved to a different position, or the fluorine atoms could be relocated. The synthesis of these isomers would require starting from different precursors. For instance, to synthesize an isomer with the propoxy group at the 2-position, one might start with 3,5-difluorobenzene-1,2-diol (B125808) and selectively propoxylate one of the hydroxyl groups. The synthetic routes to these isomers would be multi-step processes involving protection-deprotection strategies and regioselective reactions.

Conformationally Locked Analogs:

The propoxy group of this compound has a degree of conformational flexibility. To investigate the importance of the orientation of this group, conformationally locked analogs can be synthesized. This can be achieved by incorporating the propoxy chain into a ring system. For example, a cyclization reaction could be employed to form a fused ring, such as a dihydrofuran or dihydropyran ring, attached to the phenol. This would restrict the rotation of the side chain and lock it into a specific conformation. The synthesis of such analogs would likely involve intramolecular reactions of a suitably functionalized precursor.

Fluorine Bioisosteres and Their Synthetic Accessibility

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Fluorine and fluorine-containing groups are often used as bioisosteres for hydrogen atoms, hydroxyl groups, and other functionalities.

Bioisosteres for the Hydroxyl Group:

While the hydroxyl group is a key feature, its replacement with a bioisostere could modulate properties such as acidity and hydrogen bonding capacity. A potential fluorine-containing bioisostere for the hydroxyl group is the trifluoromethyl group (-CF₃), although this would drastically alter the electronic properties. A more subtle replacement could be a difluoromethyl group (-CHF₂).

Bioisosteres for the Propoxy Group:

The propoxy group can be replaced by various fluorinated ether groups to fine-tune lipophilicity and metabolic stability.

Difluoromethoxy (-OCHF₂) and Trifluoromethoxy (-OCF₃) Groups: These groups are common bioisosteres for methoxy (B1213986) and larger alkoxy groups. They are more lipophilic and generally more metabolically stable than their non-fluorinated counterparts. The synthesis of aryl trifluoromethyl ethers and aryl difluoromethyl ethers can be achieved from the corresponding phenols. For example, the reaction of a phenol with a trifluoromethylating agent (e.g., a Togni reagent) or a difluoromethylating agent can yield the desired fluorinated ether.

Fluorinated Propoxy Analogs: Specific fluorination of the propyl chain of the propoxy group can also be explored. For instance, a 2,2-difluoropropoxy or a 3,3,3-trifluoropropoxy group could be introduced. The synthesis of these analogs would involve the use of the corresponding fluorinated propanols in an etherification reaction with the difluorophenol precursor.

Potential Non Biological Applications of 2,4 Difluoro 5 Propoxyphenol and Its Derivatives

Materials Science Applications

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for tailoring material properties. The difluoro-propoxy-phenol scaffold offers a combination of features that are desirable in several areas of materials science.

The phenolic hydroxyl group of 2,4-Difluoro-5-propoxyphenol allows it to act as a monomer in polycondensation reactions. The presence of two fluorine atoms on the aromatic ring can enhance the properties of the resulting polymers.

Polyethers: Aromatic polyethers, such as poly(arylene ether)s, are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. Fluorinated phenols are particularly effective in these reactions due to the electron-withdrawing fluorine atoms that activate the aromatic ring towards nucleophilic attack. While direct studies involving this compound are not prevalent in readily available literature, its structure is analogous to other fluorinated phenols used in the synthesis of specialty poly(arylene ether)s. The incorporation of the 2,4-difluoro-5-propoxyphenyl moiety into a polymer backbone could potentially impart:

Enhanced Chemical Resistance: Fluorination is known to increase a material's resistance to a wide range of chemicals and solvents.

Modified Dielectric Properties: The introduction of fluorine atoms can lower the dielectric constant of the polymer, which is a desirable characteristic for materials used in microelectronics.

Increased Solubility: The propoxy group may enhance the solubility of the resulting polymer in organic solvents, facilitating processing.

| Potential Polymer Property | Contributing Structural Feature | Anticipated Benefit |

| High Thermal Stability | Carbon-Fluorine Bonds | Enhanced durability at elevated temperatures |

| Chemical Resistance | Fluorinated Aromatic Ring | Suitability for harsh chemical environments |

| Low Dielectric Constant | Fluorine Atoms | Application in advanced electronic packaging |

| Processability | Propoxy Group | Improved solubility for easier manufacturing |

Polycarbonates: Polycarbonates are another important class of engineering thermoplastics, prized for their toughness and optical clarity. The standard synthesis involves the reaction of a bisphenol with phosgene (B1210022) or a phosgene equivalent like diphenyl carbonate. The use of fluorinated bisphenols in polycarbonate synthesis can lead to materials with specialized properties. By derivatizing this compound to create a bisphenol analogue, it could serve as a monomer for novel polycarbonates. These materials would be expected to exhibit:

High Glass Transition Temperature (Tg): The rigidity of the fluorinated aromatic rings could lead to polymers with higher operating temperatures.

Good Optical Properties: Fluorination can influence the refractive index and optical clarity of the polymer.

Enhanced Weatherability: The resistance of fluorinated compounds to UV degradation could result in polycarbonates with improved outdoor durability.

The field of liquid crystals (LCs) for display applications heavily relies on molecules with specific electronic and physical properties. The incorporation of fluorine atoms into the molecular structure of LCs is a critical strategy for tuning these properties. Laterally substituted fluorinated aromatic compounds are particularly important for creating materials with the desired dielectric anisotropy (Δε), a key parameter for modern liquid crystal displays (LCDs).

Derivatives of this compound could be valuable components in liquid crystal mixtures. The 2,4-difluoro substitution pattern on the phenyl ring can induce a strong dipole moment perpendicular to the long axis of the molecule. This is a crucial feature for the design of negative dielectric anisotropy (Δε < 0) liquid crystals, which are essential for display modes like Vertical Alignment (VA) and In-Plane Switching (IPS).

| Property | Influence of 2,4-Difluoro-5-propoxyphenyl Moiety | Application in Displays |

| Dielectric Anisotropy (Δε) | The two lateral fluorine atoms can create a strong perpendicular dipole moment, leading to negative Δε. | Essential for modern LCD technologies like VA and IPS. |

| Viscosity | The propoxy chain can influence the intermolecular interactions, affecting the switching speed of the display. | Optimization of response times for video and data display. |

| Mesophase Stability | The overall molecular shape and polarity will determine the temperature range over which the liquid crystal phase is stable. | Ensures reliable display operation over a wide range of temperatures. |

While specific liquid crystal molecules based on this compound are not widely reported in public literature, the structural motif is highly relevant to the design principles of modern liquid crystal materials.

Fluorination plays a significant role in the design of organic electronic materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms can have a profound impact on the electronic properties and solid-state organization of organic semiconductors.

Derivatives of this compound could serve as precursors for various components in organic electronic devices:

Gate Dielectrics in OFETs: In OFETs, the gate dielectric layer is a critical component. Fluorinated polymers are often used as gate dielectrics due to their excellent insulating properties and their ability to form a hydrophobic interface with the organic semiconductor. This can reduce charge trapping and improve the operational stability of the transistor.

Organic Semiconductors: The 2,4-Difluoro-5-propoxyphenyl group could be incorporated into larger conjugated molecules to create new p-type or n-type organic semiconductors. The fluorine atoms can influence the molecular packing in the solid state, which is critical for efficient charge transport. The propoxy group can be used to tune the solubility and processability of the material.

| Application Area | Potential Role of this compound Derivatives | Benefit of Fluorination |

| OLEDs | Building block for host materials or charge transport layers. | Lowered HOMO/LUMO levels for improved charge injection and stability. |

| OFETs | Monomer for fluorinated polymeric gate dielectrics. | Enhanced electrical stability and reduced charge trapping. |

| Organic Semiconductors | Core unit for designing new charge-transporting molecules. | Influence on molecular packing and charge carrier mobility. |

Chemical Reagents and Intermediates in Fine Chemical Synthesis

The combination of a reactive phenol (B47542) group and an electronically modified aromatic ring makes this compound a potentially valuable intermediate in the synthesis of complex organic molecules.

The introduction of fluorine into active ingredients is a prevalent strategy in the modern agrochemical industry. Fluorinated compounds often exhibit enhanced biological activity, altered metabolic stability, and improved transport properties within the target organism. Difluorinated aromatic structures are common motifs in a variety of herbicides, fungicides, and insecticides.

This compound could serve as a key building block for the synthesis of novel agrochemicals. The phenol group provides a handle for further chemical transformations, such as etherification or esterification, to build more complex molecules. The 2,4-difluoro-5-propoxy phenyl moiety could be a key pharmacophore in a new class of pesticides. The specific substitution pattern of the fluorine and propoxy groups could lead to compounds with unique modes of action or improved efficacy and safety profiles. The use of such fluorinated building blocks is a predominant approach for the introduction of fluorine in the synthesis of new agrochemicals. researchgate.net

Beyond high-performance thermoplastics, this compound could also be a precursor for specialty polymers and resins with tailored properties.

Fluorinated Phenolic Resins: Phenolic resins, produced from the reaction of phenols with formaldehyde, are known for their thermal stability and chemical resistance. resintops.netyoutube.comyoutube.com Incorporating fluorinated phenols like this compound into the synthesis could lead to resins with:

Enhanced Hydrophobicity: The presence of fluorine would make the resin surface more water-repellent.

Low Surface Energy: This could lead to applications in coatings with non-stick and easy-to-clean properties.

The synthesis of fluorinated phenolic resins has been shown to improve these properties. researchgate.net

Epoxy Resins: The phenolic hydroxyl group can be converted to a glycidyl (B131873) ether, a key component of epoxy resins. A diepoxide derived from a bisphenol based on this compound could be used to formulate epoxy resins with enhanced thermal stability and chemical resistance, suitable for demanding applications in adhesives, coatings, and composites.

Solvents and Chemical Process Aids

The utility of a compound as a solvent or a chemical process aid is largely dictated by its physical and chemical properties, such as polarity, boiling point, and inertness. Fluorinated organic compounds often exhibit unique properties due to the high electronegativity and small size of fluorine atoms, which can lead to altered solvency, thermal stability, and reduced surface tension.

While this compound is a solid at room temperature, its derivatives could be designed to be liquid and function as specialty solvents. The presence of both a polar hydroxyl group and a less polar propoxy group, combined with the electron-withdrawing fluorine atoms, would result in a moderate polarity. This could make its derivatives suitable for dissolving a specific range of solutes in specialized chemical reactions or formulations.

In the realm of polymer processing, certain fluorinated compounds have been utilized as polymer processing aids (PPAs) to improve the extrusion of thermoplastics. For instance, fluoroelastomers are known to reduce melt fracture in polyethylene (B3416737) extrusion. google.com While this compound itself is not a fluoroelastomer, its derivatives, particularly if oligomerized or polymerized, could potentially exhibit lubricating properties at the interface between the polymer melt and the metal surfaces of processing equipment. High molecular weight polyethylene glycol has also been investigated as a PPA. google.com The combination of a flexible propoxy chain and a fluorinated phenyl ring in derivatives of this compound might offer a unique balance of properties beneficial for such applications.

The table below outlines the key properties of this compound that are relevant to its potential use in solvents and as a process aid.

| Property | Value/Characteristic | Implication for Application |

| Molecular Formula | C₉H₁₀F₂O₂ | --- |

| Molar Mass | 188.17 g/mol | --- |

| Physical State | Solid (at STP) | Not suitable as a solvent in its current form, but derivatives could be liquids. |

| Polarity | Moderately polar | Potential for selective solvency. |

| Functional Groups | Hydroxyl, Ether (Propoxy), Fluoro | Offers sites for further chemical modification to tune properties. |

Sensing and Detection Systems in Non-Biological Matrices

The electronic properties conferred by the fluorine and propoxy substituents on the phenol ring make this compound and its derivatives interesting candidates for the development of sensing and detection systems.

Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. The sensitivity of their emission properties to the local environment can be harnessed for chemical sensing. The 2,4-difluorophenol (B48109) moiety is a known building block for fluorescent dyes. For example, it has been used as a starting reagent in the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a UV-excitable fluorescent dye. sigmaaldrich.com This demonstrates the potential of the 2,4-difluorophenol core to be part of a larger, fluorescent molecular structure.

Derivatives of this compound could be designed as chemo-sensors where the phenol group acts as a recognition site for specific analytes. Binding of an analyte to the phenol could modulate the electronic properties of the aromatic ring, leading to a change in the fluorescence signal (either enhancement or quenching). The fluorine atoms can influence the photophysical properties, such as quantum yield and photostability, which are critical for sensitive and robust sensors. nih.gov The propoxy group can be modified to tune the solubility of the sensor molecule in different matrices and to introduce additional recognition sites.

Common classes of fluorophores and their general properties are listed in the table below, providing a context for the potential development of sensors based on derivatives of this compound.

| Fluorophore Class | Typical Excitation Range (nm) | Typical Emission Range (nm) | Key Characteristics |

| Coumarins | 350-450 | 430-500 | Sensitive to solvent polarity, often used as environmental probes. nih.govthermofisher.com |

| Fluoresceins | 450-500 | 510-540 | High quantum yields, pH-sensitive. |

| Rhodamines | 540-580 | 570-610 | High photostability and quantum yields. caymanchem.com |

| BODIPYs | 480-580 | 500-600 | High molar absorption coefficients, narrow emission bands, less sensitive to solvent polarity and pH. caymanchem.com |

The unique structural and electronic features of this compound derivatives could be exploited in the development of analytical probes for material characterization. For instance, molecules with specific functionalities can be used to probe surfaces, interfaces, and bulk properties of materials.

One area of potential application is in the field of liquid crystals. Difluoro-substituted aromatic compounds are known to be used in the synthesis of liquid crystals. nih.gov For example, 2,4-difluoroaniline (B146603) is a precursor for Schiff base liquid crystals. nih.gov It is conceivable that this compound could be a valuable synthon for new liquid crystalline materials. The presence of the propoxy tail would contribute to the mesomorphic properties, while the difluorophenyl core would influence the dielectric anisotropy and other electro-optical properties. Such liquid crystals could be used in displays or as sensitive probes for temperature, pressure, or the presence of specific chemical vapors, which can alter the liquid crystalline phase and its optical properties.

Furthermore, the incorporation of this compound derivatives into polymers could create materials with specific surface properties or with embedded sensing capabilities. The fluorinated nature of the molecule could impart hydrophobicity and oleophobicity to a polymer surface. If the derivative is fluorescent, changes in the polymer's microenvironment, such as strain or temperature, could be monitored through changes in the fluorescence signal.

Environmental Transformation Pathways of 2,4 Difluoro 5 Propoxyphenol Chemical Aspects

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For a substituted phenol (B47542) like 2,4-Difluoro-5-propoxyphenol, key abiotic degradation pathways would likely include hydrolysis and photolysis.

Hydrolysis in Aqueous Systems (pH dependence)

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the aqueous solution. For phenolic compounds, the susceptibility to hydrolysis often depends on the nature and position of the substituent groups on the aromatic ring. While specific data for this compound is unavailable, the ether linkage of the propoxy group could potentially be susceptible to hydrolysis under certain pH conditions, although this is generally a slow process for aryl ethers in the absence of catalysts. The fluorine and hydroxyl groups are generally stable to hydrolysis under typical environmental pH conditions.

Hypothetical pH Dependence of Hydrolysis for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| pH Condition | Expected Hydrolysis Rate | Potential Products |

|---|---|---|

| Acidic (pH < 4) | Very Slow | 2,4-Difluorophenol (B48109), Propanol |

| Neutral (pH 7) | Extremely Slow | Negligible degradation |

Photochemical Degradation Pathways in Water and Air

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, direct photolysis can occur when the compound absorbs light, leading to the cleavage of chemical bonds. Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive species that then degrade the compound. In the atmosphere, gas-phase photolysis can also be a significant degradation pathway for volatile organic compounds. For aromatic compounds, photochemical degradation can lead to the formation of various intermediates, including other phenolic compounds and ring-cleavage products.

Oxidation Pathways (e.g., reaction with hydroxyl radicals)

Oxidation is a critical transformation pathway for organic compounds in the environment. A key oxidant in both aquatic and atmospheric systems is the hydroxyl radical (•OH), a highly reactive species. The reaction of phenolic compounds with hydroxyl radicals is typically rapid and can lead to the formation of a variety of oxidation products, including other hydroxylated aromatics and, ultimately, mineralization to carbon dioxide and water. The presence of electron-donating groups, such as the hydroxyl and propoxy groups on this compound, would likely enhance its reactivity towards hydroxyl radicals.

Chemical Sorption and Transport Phenomena in Soil and Water Systems

The movement and distribution of a chemical in the environment are governed by its sorption and transport properties. Sorption refers to the partitioning of a chemical between the solid (e.g., soil, sediment) and liquid (e.g., water) phases.

Adsorption to Organic Matter and Mineral Surfaces